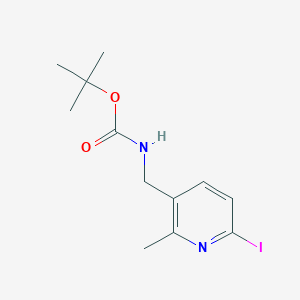

tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate

Description

tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate is a pyridine derivative featuring a tert-butyl carbamate group attached to a methyl-substituted pyridine ring with an iodine atom at the 6-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula |

C12H17IN2O2 |

|---|---|

Molecular Weight |

348.18 g/mol |

IUPAC Name |

tert-butyl N-[(6-iodo-2-methylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C12H17IN2O2/c1-8-9(5-6-10(13)15-8)7-14-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,14,16) |

InChI Key |

ASBHFCDMGILQGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)I)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- The precursor 6-iodo-2-methylpyridine or 6-iodo-4-methylpyridine derivatives can be synthesized by selective iodination of methylpyridine derivatives using electrophilic iodination reagents under controlled conditions.

- Alternatively, commercially available 6-iodo-4-methylpyridine can be used as a starting point.

Carbamate Formation via Reaction with tert-Butyl Carbamate or Di-tert-butyl Dicarbonate

- The carbamate group is introduced by reacting the amine intermediate with tert-butyl carbamate or di-tert-butyl dicarbonate (Boc2O) .

- A typical procedure involves stirring the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or an organic base (e.g., N-ethyl-N,N-diisopropylamine) in an organic solvent like toluene or methanol at room temperature or slightly elevated temperatures.

- The reaction is often carried out at pH ~7 to optimize selectivity and yield.

- The reaction time ranges from 3 hours to 24 hours depending on conditions and scale.

Purification

- After reaction completion, the organic layer is separated, washed, dried, and concentrated.

- Purification is typically achieved by column chromatography (e.g., C-18 reverse phase flash chromatography) or crystallization.

- The product is isolated as a solid, often as a hydrochloride salt after treatment with acid (e.g., trifluoroacetic acid followed by HCl in ether).

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination of methylpyridine | Electrophilic iodination (e.g., N-iodosuccinimide) | Room temp | 2-6 h | Variable | Selective iodination at 6-position |

| Carbamate formation | Amine + di-tert-butyl dicarbonate + base (NaOH or DIEA) in toluene or methanol | 25-150 °C | 3-24 h | 60-85 | pH ~7, stirring, inert atmosphere |

| Purification | Extraction, drying, chromatography | Ambient | - | - | C-18 reverse phase flash chromatography |

Mechanistic Insights and Optimization

- The carbamate formation proceeds via nucleophilic attack of the amine on the activated carbonate intermediate formed from di-tert-butyl dicarbonate.

- Bases such as sodium hydroxide or organic amines neutralize the generated acid and promote carbamate formation.

- Maintaining pH around neutral prevents side reactions and decomposition.

- Use of inert atmosphere (nitrogen or argon) can improve product purity.

- Reaction temperature influences rate and selectivity; higher temperatures (up to 150 °C) may be used for less reactive substrates.

Literature and Research Findings

- Recent methodologies emphasize the use of activated mixed carbonates such as p-nitrophenyl chloroformate derivatives for carbamate synthesis, which can be adapted for this compound to improve yields and selectivity.

- Alternative approaches include Curtius rearrangement of acyl azides derived from carboxylic acid precursors, followed by trapping with tert-butanol to form tert-butyl carbamates.

- The use of tetrabutylammonium iodide (TBAI) and cesium carbonate in DMF has been reported to facilitate carbamate formation via CO2 incorporation, which may be explored for this compound.

- Purification techniques such as precipitation of carbamate products from reaction mixtures simplify isolation and improve purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct reaction with Boc2O | Di-tert-butyl dicarbonate, base | 25-150 °C, 3-24 h | Simple, good yields | Requires careful pH control |

| Activated mixed carbonate route | p-Nitrophenyl chloroformate | Room temp, base present | High selectivity, mild conditions | Requires preparation of activated carbonate |

| Curtius rearrangement | Acyl azide, tert-butanol | Elevated temp (40-75 °C) | Useful for complex substrates | Multi-step, sensitive intermediates |

| CO2 incorporation method | Primary amine, alkyl halide, Cs2CO3, TBAI | Anhydrous DMF, room temp | One-pot, avoids isolation steps | Requires specialized reagents |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the pyridine ring.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of pyridine, including those containing carbamate groups, exhibit potential anticancer properties. For instance, compounds similar to tert-butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyridine derivatives that showed significant cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that pyridine derivatives can exhibit inhibitory effects against a range of bacterial strains. A specific study found that certain carbamate derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibiotics .

Organic Synthesis

2.1 Synthetic Intermediates

this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it valuable in synthetic organic chemistry. For example, it can be used as a precursor for the synthesis of biologically active compounds through nucleophilic substitution reactions .

2.2 Reaction Conditions and Yields

The preparation of this compound typically involves specific reaction conditions to optimize yield and selectivity. The following table summarizes key synthesis parameters:

| Reaction Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | n-BuLi, I2 | -78 °C | 33% |

| Step 2 | THF | N2 atmosphere | 32% |

| Step 3 | NaH | 0 °C | 63% |

This data demonstrates the efficiency of different methods employed in synthesizing the compound, highlighting its versatility as a synthetic intermediate.

Case Studies

3.1 Case Study: Synthesis and Characterization

In a detailed study published in Synthetic Communications, researchers synthesized this compound through a multi-step process involving halogenation and carbamate formation. The final product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity .

3.2 Case Study: Biological Evaluation

A subsequent investigation assessed the biological activity of the synthesized compound against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The carbamate group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

The compound is compared to structurally analogous tert-butyl carbamate derivatives with variations in substituents, positions, and halogens. Key differences in molecular properties, reactivity, and applications are highlighted below.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

Physicochemical Properties

- Solubility : The tert-butyl group in all analogs contributes to poor aqueous solubility. However, ethoxy or methoxy substituents () improve solubility in polar solvents compared to the methyl or halogenated derivatives .

- Stability : Iodo-substituted compounds (e.g., target compound, ) are light-sensitive and require storage under inert atmospheres (2–8°C), whereas chloro/bromo analogs () are more stable under ambient conditions .

Biological Activity

tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate is a chemical compound characterized by its unique structural features, including a tert-butyl group, an iodinated pyridine moiety, and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to the biological activities often associated with pyridine derivatives. The molecular formula for this compound is , with a molecular weight of approximately 364.23 g/mol .

Potential Biological Activities

- Antimicrobial Activity : Many pyridine derivatives exhibit antimicrobial properties, suggesting potential use in treating bacterial infections.

- Anti-inflammatory Effects : Compounds similar to this compound may possess anti-inflammatory characteristics that could be beneficial in managing inflammatory diseases.

- Anticancer Properties : Research indicates that certain pyridine-based compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate | C12H16N2O2I | 0.82 |

| tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate | C12H17N2O2 | 0.82 |

| tert-Butyl (5-bromo-pyridin-3-yloxy)-methylcarbamate | C12H16BrN2O2 | 0.73 |

| tert-Butyl (6-bromopyridin-3-yl)carbamate | C11H16BrN2O2 | 0.73 |

| tert-Butyl (6-methylpyridin-3-yl)carbamate | C11H16N2O2 | 0.81 |

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides valuable insights:

- In Vitro Studies : Research on similar pyridine derivatives has shown efficacy in inhibiting enzyme activity related to cancer progression and inflammation .

- Mechanism of Action : The mechanism often involves interaction with specific molecular targets such as enzymes or receptors, leading to inhibition of enzymatic activity or modulation of receptor signaling pathways .

- Therapeutic Applications : Compounds with structural similarities have been explored for their potential in drug development, particularly in targeting diseases like cancer and chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.